Cyclobutyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of Cyclobutyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone might involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Anti-Tumor Agents
Researchers have discovered derivatives such as thienopyridine and benzofuran with significant anti-tumor properties. These compounds exhibit selective cytotoxicity against tumorigenic cell lines, highlighting the potential of Cyclobutyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone derivatives in cancer therapy (Hayakawa et al., 2004).
Catalytic Methods and Chemical Synthesis
The condensation of carbonyl compounds with cyclopentadiene, facilitated by pyrrolidine catalysis, is a method for synthesizing fulvenes, demonstrating the role of related compounds in organic synthesis (Coşkun & Erden, 2011). Additionally, the gold-catalyzed cycloisomerizations of 1,6-ene-ynamides to form compounds with cyclobutanone or methanopyrrolidine subunits further underscore the synthetic utility of these molecules (Couty et al., 2009).
Molecular Structure Analysis
The crystal and molecular structure analysis of related compounds provides insights into their physical and chemical properties, which is crucial for the design of new materials and drugs. For example, a study on the crystal structure of (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone contributes to our understanding of molecular interactions and stability (Lakshminarayana et al., 2009).
Antitubercular Activity
Research into oxazolyl thiosemicarbazones derived from cyclobutyl compounds has led to the discovery of new antitubercular agents. These studies not only offer new therapeutic options but also contribute to our knowledge of bacterial resistance mechanisms (Sriram et al., 2006).
Organocatalysis
The synthesis of spiro[pyrrolidin-3,3'-oxindoles] through an organocatalytic approach using related compounds demonstrates their role in facilitating chemical reactions with high enantiopurity and structural diversity. This has implications for the development of new drugs and materials (Chen et al., 2009).
properties
IUPAC Name |
cyclobutyl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13(10-2-1-3-10)14-6-4-11(8-14)12-5-7-16-9-12/h5,7,9-11H,1-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIYZTKAWZENHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine |
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